3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid
Overview
Description
3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, also known as DCTPA, is a chemical compound with the molecular formula C9H5Cl2F3O3 and a molecular weight of 289.04 g/mol . It is widely used in various scientific experiments.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid . The InChI code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is ambient .Scientific Research Applications
Plant Growth Regulation
- Plant Growth-Regulating Activity : Research indicates that chloro-substituted phenylacetic acids, including variants similar to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, exhibit significant plant growth-regulating activity. This was observed in various tests, such as the wheat cylinder and pea segment tests, where these compounds demonstrated varying degrees of effectiveness in influencing plant growth (Pybus, Wain, & Wightman, 1959).
Herbicidal Activity
- Selective Herbicidal Properties : Some derivatives of phenylacetic acids, closely related to this compound, have been identified as having selective herbicidal activities. They are effective in controlling specific weeds, demonstrating the influence of chlorine atom positioning on their biological activity (Pybus, Wain, & Wightman, 1958).
Electrochemical Studies
- Electrocatalytic Oxidation : Research involving the electrocatalytic oxidation of compounds structurally similar to this compound has been conducted. This includes studies on the oxidation of 3,4-dihydroxyphenylacetic acid at modified electrodes, indicating potential applications in analytical chemistry (Wang, Li, Shi, Li, & Gu, 2001).
Antimicrobial and Antioxidant Properties
- Derivatives with Biological Activity : Derivatives of phenylacetic acid, like this compound, have been studied for their antimicrobial and antioxidant properties. For instance, Curvularia lunata culture studies have yielded compounds with no significant antimicrobial and antioxidant activity, highlighting the complex biological interactions of these compounds (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).
Chemical Synthesis and Applications
- Synthesis Techniques : Methods have been developed for the synthesis of phenylacetic acid derivatives, indicating the potential for creating a wide range of compounds for various applications, including pharmaceuticals and agrochemicals (Bedair, Ali, El-Agrody, Eid, Al-Nassag, & El-Sherbeny, 2006).
Environmental and Analytical Applications
- Environmental Degradation Studies : The degradation behavior of similar chlorophenoxyacetic acids in the environment has been studied, providing insights into the environmental impact and breakdown processes of these compounds (Pignatello, 1992).
Properties
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-1-4(3-7(15)16)2-6(8(5)11)17-9(12,13)14/h1-2H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRFKCKDLDTDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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